
N-Acetyl-L-methionyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-methionyl chloride is a derivative of the amino acid L-methionine, where the amine hydrogen is substituted by an acetyl group and the carboxyl group is converted to an acyl chloride
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Acetyl-L-methionyl chloride can be synthesized through the reaction of N-Acetyl-L-methionine with thionyl chloride (SOCl₂). The reaction typically involves the following steps:
- Dissolving N-Acetyl-L-methionine in an appropriate solvent such as dichloromethane.
- Adding thionyl chloride dropwise to the solution while maintaining a low temperature.
- Allowing the reaction mixture to warm to room temperature and stirring for several hours.
- Removing the solvent and excess thionyl chloride under reduced pressure to obtain this compound as a crude product.
- Purifying the crude product through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-methionyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound can hydrolyze to form N-Acetyl-L-methionine and hydrochloric acid.
Oxidation and Reduction: The sulfur atom in the methionine moiety can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can convert these oxidized forms back to the thioether.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the initial synthesis of this compound.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water: For hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
N-Acetyl-L-methionine: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-methionyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other biologically active compounds.
Biology: Studied for its role in protein modification and regulation.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of N-Acetyl-L-methionyl chloride involves its interaction with various molecular targets and pathways:
Protein Modification: The acyl chloride group can react with amino groups in proteins, leading to the formation of stable amide bonds and modification of protein function.
Enzyme Inhibition: The compound can inhibit enzymes by reacting with active site residues, thereby altering enzyme activity.
Cell Signaling: The modification of proteins by this compound can affect cell signaling pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-methionine: The parent compound, which lacks the acyl chloride group.
Methionine: The amino acid from which N-Acetyl-L-methionine is derived.
N-Acetyl-D-methionine: The enantiomer of N-Acetyl-L-methionine.
Uniqueness
N-Acetyl-L-methionyl chloride is unique due to the presence of the acyl chloride group, which imparts distinct reactivity and allows for specific chemical modifications that are not possible with its parent compound or other similar compounds.
Eigenschaften
CAS-Nummer |
656811-90-4 |
|---|---|
Molekularformel |
C7H12ClNO2S |
Molekulargewicht |
209.69 g/mol |
IUPAC-Name |
(2S)-2-acetamido-4-methylsulfanylbutanoyl chloride |
InChI |
InChI=1S/C7H12ClNO2S/c1-5(10)9-6(7(8)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,9,10)/t6-/m0/s1 |
InChI-Schlüssel |
LPAGFGRGXMLZCT-LURJTMIESA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CCSC)C(=O)Cl |
Kanonische SMILES |
CC(=O)NC(CCSC)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate](/img/structure/B12520192.png)
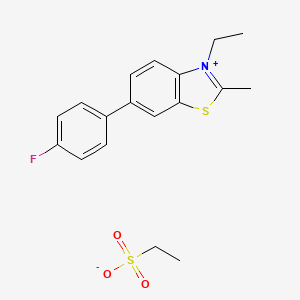
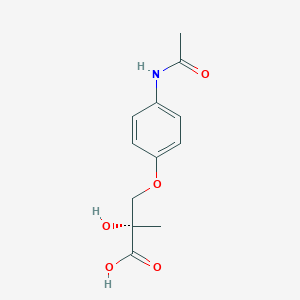
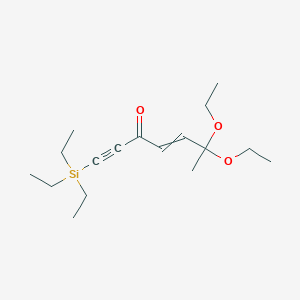
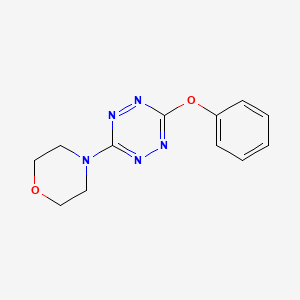

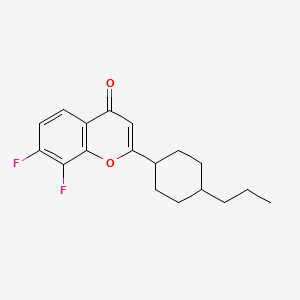
![Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide](/img/structure/B12520228.png)
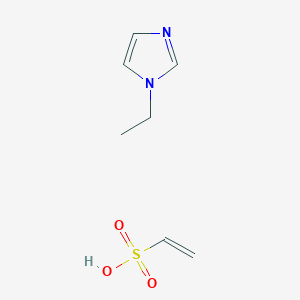
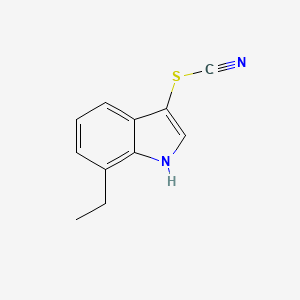
![(1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B12520256.png)
![2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid](/img/structure/B12520268.png)
![Bicyclo[2.2.1]heptan-2-YL pentanoate](/img/structure/B12520269.png)
![1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one](/img/structure/B12520270.png)
